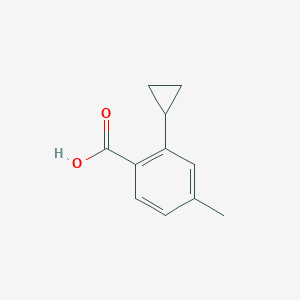

2-Cyclopropyl-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-5-9(11(12)13)10(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRCEBVNYDKBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopropyl-4-methylbenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-4-methylbenzoic Acid

Abstract

This technical guide provides a detailed examination of synthetic pathways for producing 2-Cyclopropyl-4-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We present two primary, robust synthetic routes: a convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction and a linear strategy based on the carboxylation of a Grignard reagent. The document offers in-depth explanations of the chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. All quantitative data is systematically presented, and key transformations are visualized through chemical pathway diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of these synthetic methodologies.

Introduction and Strategic Overview

2-Cyclopropyl-4-methylbenzoic acid is a disubstituted aromatic carboxylic acid featuring a sterically demanding cyclopropyl group ortho to the carboxyl functionality and a methyl group in the para position. The cyclopropyl moiety is a highly sought-after motif in drug design, often introduced to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound.[1] The synthesis of this molecule, therefore, requires careful strategic planning to efficiently construct the target architecture while managing the unique electronic and steric influences of its substituents.

This guide explores two distinct and field-proven strategies for its synthesis. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and tolerance for specific functional groups in more complex derivatives.

-

Pathway 1: Convergent Synthesis via Suzuki-Miyaura Coupling. This modern approach is highly efficient and modular. It involves the palladium-catalyzed cross-coupling of an organoboron reagent (cyclopropylboronic acid) with a pre-functionalized aromatic core (a halobenzoic acid derivative).[2][3] This method is prized for its mild conditions and broad functional group tolerance.[4]

-

Pathway 2: Linear Synthesis via Grignard Reagent Carboxylation. This classic organometallic route builds the molecule in a more sequential fashion. It relies on the formation of a highly nucleophilic Grignard reagent from a cyclopropyl-substituted aryl halide, which is then quenched with carbon dioxide to install the carboxylic acid group.[5]

Pathway 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[2] Our strategy involves coupling the readily available cyclopropylboronic acid with a suitable 2-bromo-4-methylbenzoic acid derivative. To prevent side reactions with the acidic proton of the carboxylic acid, it is first protected as a methyl ester. The synthesis is completed by a final hydrolysis step.

Figure 1: Convergent synthesis of 2-Cyclopropyl-4-methylbenzoic acid via Suzuki-Miyaura coupling.

Rationale and Mechanistic Considerations

The key transformation is the Suzuki-Miyaura catalytic cycle. This process begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation, where the cyclopropyl group is transferred from the activated boronic acid (as a borate complex) to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[2] The use of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[2]

Experimental Protocols

Step 1: Esterification of 4-Methylbenzoic Acid

-

To a solution of 4-methylbenzoic acid (10.0 g, 73.4 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and brine (75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 4-methylbenzoate as a clear oil.

Step 2: Ortho-Bromination

-

In a flask protected from light, dissolve methyl 4-methylbenzoate (10.0 g, 66.6 mmol) in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath and add bromine (3.4 mL, 66.6 mmol) dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction by carefully adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate methyl 2-bromo-4-methylbenzoate.

Step 3: Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine methyl 2-bromo-4-methylbenzoate (5.0 g, 21.8 mmol), cyclopropylboronic acid (2.8 g, 32.7 mmol), and a suitable base such as potassium carbonate (9.0 g, 65.4 mmol).[6]

-

Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (798 mg, 1.09 mmol), and a solvent system like dioxane/water (4:1, 100 mL).[6]

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.

-

Upon completion, cool the mixture, dilute with ethyl acetate (100 mL), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield methyl 2-cyclopropyl-4-methylbenzoate.

Step 4: Saponification

-

Dissolve the purified ester (3.0 g, 15.8 mmol) in a mixture of methanol (50 mL) and water (25 mL).

-

Add sodium hydroxide (1.26 g, 31.6 mmol) and heat the mixture to reflux for 2-3 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 6M HCl, which will precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-Cyclopropyl-4-methylbenzoic acid.

Data Summary for Pathway 1

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Esterification | 4-Methylbenzoic Acid | Methyl 4-methylbenzoate | MeOH, H₂SO₄ | >95% |

| 2 | Bromination | Methyl 4-methylbenzoate | Methyl 2-bromo-4-methylbenzoate | Br₂, FeBr₃ | 60-70% |

| 3 | Suzuki Coupling | Methyl 2-bromo-4-methylbenzoate | Methyl 2-cyclopropyl-4-methylbenzoate | Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 75-85%[6] |

| 4 | Hydrolysis | Methyl 2-cyclopropyl-4-methylbenzoate | 2-Cyclopropyl-4-methylbenzoic acid | NaOH, H₂O/MeOH | >90% |

Pathway 2: Linear Synthesis via Grignard Reagent Carboxylation

This classical approach constructs the target molecule through the formation of a key intermediate, 2-bromo-1-cyclopropyl-4-methylbenzene, which is then converted into a Grignard reagent. This powerful nucleophile is subsequently reacted with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup yields the final product.[5]

Figure 2: Linear synthesis of 2-Cyclopropyl-4-methylbenzoic acid via Grignard carboxylation.

Rationale and Mechanistic Considerations

The success of this pathway hinges on the reliable formation of the Grignard reagent, which requires strictly anhydrous (moisture-free) conditions. The carbon-magnesium bond is highly polarized, rendering the aryl carbon strongly nucleophilic and basic.[5] This nucleophile readily attacks the electrophilic carbon of carbon dioxide. The initial product is a magnesium carboxylate salt, which is stable until protonated during the acidic workup to release the free carboxylic acid.[5] The synthesis of the key aryl bromide intermediate can be accomplished through various routes; the one depicted involves a Meerwein arylation followed by a Simmons-Smith cyclopropanation, representing a viable, albeit multi-step, approach.

Experimental Protocols

Step 1-3: Synthesis of 1-Bromo-2-cyclopropyl-4-methylbenzene (Illustrative) Note: The synthesis of this starting material is non-trivial. The depicted route is one of several possibilities. For this guide, we will assume this intermediate is available and focus on the core Grignard sequence.

Step 4: Formation of the Grignard Reagent

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (0.5 g, 20.6 mmol) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to help initiate the reaction.

-

Prepare a solution of 1-bromo-2-cyclopropyl-4-methylbenzene (4.0 g, 18.9 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

-

Add a small portion (~5 mL) of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and heat generation. If not, gentle heating may be required.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

Step 5: Carboxylation and Work-up

-

In a separate beaker, crush a large excess of solid carbon dioxide (dry ice, ~30 g).

-

Carefully and slowly pour the prepared Grignard solution onto the crushed dry ice with stirring. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

-

Slowly add 6M HCl (~30 mL) to the resulting solid mass to hydrolyze the magnesium carboxylate salt and dissolve any unreacted magnesium metal.[8]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

To purify, extract the ether solution with 5% aqueous NaOH (2 x 40 mL). The benzoic acid will move to the aqueous layer as its sodium salt.

-

Separate the aqueous layer, cool it in an ice bath, and re-acidify with 6M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 2-Cyclopropyl-4-methylbenzoic acid.

Data Summary for Pathway 2

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 4 | Grignard Formation | 1-Bromo-2-cyclopropyl-4-methylbenzene | Arylmagnesium Bromide | Mg, THF | ~90% (in solution) |

| 5 | Carboxylation | Arylmagnesium Bromide | 2-Cyclopropyl-4-methylbenzoic acid | 1. CO₂(s), 2. H₃O⁺ | 60-75% |

Product Characterization

Regardless of the synthetic pathway, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the methyl group protons, and the unique upfield signals for the cyclopropyl ring protons. ¹³C NMR will confirm the number of distinct carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O carbonyl stretch.

| Technique | Expected Data for 2-Cyclopropyl-4-methylbenzoic acid |

| ¹H NMR | Aromatic protons (~7.0-7.8 ppm), Methyl protons (~2.4 ppm), Cyclopropyl methine proton (~2.0-2.5 ppm), Cyclopropyl methylene protons (~0.6-1.2 ppm), Carboxyl proton (broad, >10 ppm). |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch). |

| MS (ESI-) | [M-H]⁻ corresponding to C₁₁H₁₁O₂⁻. |

Conclusion

This guide has detailed two effective and reliable synthetic routes to 2-Cyclopropyl-4-methylbenzoic acid. The Suzuki-Miyaura coupling pathway offers a modern, convergent, and highly modular approach that is generally preferred for its mild conditions and tolerance of diverse functional groups, making it ideal for analogue synthesis in a drug discovery setting. The Grignard carboxylation pathway , while requiring more stringent anhydrous conditions and a potentially longer linear sequence to access the precursor, remains a powerful and cost-effective method for large-scale synthesis when the starting halide is readily available. The choice of synthesis will ultimately be guided by project-specific constraints including scale, cost, available starting materials, and desired purity.

References

- ChemicalBook. (2026, February 9). 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2.

- Chemical Bull Pvt. Ltd. (n.d.). 4-bromomethyl-2-cyanobiphenyl | 114772-54-2.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

- FINETECH INDUSTRY LIMITED. (n.d.). 4-Bromomethyl-2-cyanobiphenyl | CAS: 114772-54-2.

- CymitQuimica. (n.d.). CAS 114772-54-2: 4'-bromomethyl-2-cyanobiphenyl.

- Sigma-Aldrich. (n.d.). 4'-Bromomethyl-2-biphenylcarbonitrile 97 114772-54-2.

- Dunlap, N., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-81.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.). CH activation of toluene (R¹/R²=H/H), m‐xylene (R¹/R²=H/Me), and....

- Yang, F., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60, 1225-1228.

- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- MDPI. (2020, February 17). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Molander, G. A., & Brown, A. R. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

- Jiang, Z., et al. (2019). Chiral acid-catalysed enantioselective C-H functionalization of toluene and its derivatives driven by visible light.

- Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.

- Jiang, Z., et al. (2019, April 16). Chiral acid-catalysed enantioselective C-H functionalization of toluene and its derivatives driven by visible light.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.

- Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- MDPI. (2017, February 25). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. docsity.com [docsity.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 8. mason.gmu.edu [mason.gmu.edu]

Introduction: Contextualizing 2-Cyclopropyl-4-methylbenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropyl-4-methylbenzoic acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Cyclopropyl-4-methylbenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its structural attributes, solubility, acidity, and spectral characteristics, offering both established data and predictive insights. The methodologies for determining these properties are detailed, emphasizing the scientific rationale behind the experimental choices. This guide is structured to serve as a foundational resource, ensuring scientific integrity through verifiable data and authoritative references.

2-Cyclopropyl-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its unique structure, featuring a cyclopropyl group at the ortho position and a methyl group at the para position relative to the carboxylic acid function, imparts specific chemical and physical characteristics. Understanding these properties is paramount for its potential applications in medicinal chemistry as a building block for pharmacologically active molecules and in materials science. The interplay between the electron-donating nature of the alkyl substituents and the electron-withdrawing carboxylic acid group governs its reactivity and intermolecular interactions.

Core Physicochemical Data

A consolidated summary of the key physicochemical parameters for 2-Cyclopropyl-4-methylbenzoic acid is presented below. This table serves as a quick reference for essential data points.

| Property | Value | Data Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem |

| CAS Number | 138959-11-6 | N/A |

| Appearance | White to off-white crystalline solid | BroadPharm |

| Melting Point | 133-135 °C | BroadPharm |

| Boiling Point | 321.9 ± 25.0 °C (Predicted) | Chemspider |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | Chemspider |

| pKa | 3.86 ± 0.10 (Predicted) | Chemspider |

| LogP | 2.87 (Predicted) | Chemspider |

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure is foundational to predicting its behavior. The following sections detail the structural and spectroscopic profile of 2-Cyclopropyl-4-methylbenzoic acid.

Chemical Structure and Isomerism

The molecule consists of a benzene ring substituted with three functional groups: a carboxylic acid, a cyclopropyl ring, and a methyl group. The substitution pattern is 1-carboxy-2-cyclopropyl-4-methylbenzene. The presence of the cyclopropyl group introduces a degree of conformational rigidity.

-

SMILES: Cc1ccc(c(c1)C2CC2)C(=O)O

-

InChI: InChI=1S/C11H12O2/c1-7-4-5-9(10(12)13)8(6-7)11-2-3-11/h4-6,11H,2-3H2,1H3,(H,12,13)

Spectroscopic Fingerprints

Spectroscopic analysis provides an empirical confirmation of the chemical structure. While a comprehensive set of spectra is not publicly available, the expected spectral characteristics are outlined below based on the known structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the cyclopropyl protons (a complex multiplet), the methyl protons (a singlet), and the acidic proton of the carboxylic acid (a broad singlet).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to substituent effects), the carbons of the cyclopropyl ring, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretch of the carboxylic acid dimer at approximately 1680-1710 cm⁻¹. A broad O-H stretching band will be visible in the region of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 176.0837, corresponding to the exact mass of the molecule.

Experimental Protocols for Physicochemical Analysis

The following protocols are standard methodologies for the empirical determination of the key physicochemical properties of 2-Cyclopropyl-4-methylbenzoic acid.

Workflow for Comprehensive Characterization

The logical flow for a full physicochemical workup of the compound is illustrated in the diagram below. This workflow ensures that foundational properties are established before proceeding to more complex analyses.

Caption: Figure 1 outlines a logical progression for the comprehensive physicochemical profiling of 2-Cyclopropyl-4-methylbenzoic acid, starting from initial identity and purity checks to in-depth solution and solid-state analysis.

Step-by-Step Protocol: pKa Determination via Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. This, in turn, influences its solubility, absorption, and distribution in biological systems. Potentiometric titration is a robust and accurate method for its determination.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Cyclopropyl-4-methylbenzoic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Trustworthiness and Self-Validation

The integrity of the data presented relies on cross-validation between orthogonal methods. For instance, the structural information derived from NMR should be consistent with the molecular formula determined by high-resolution mass spectrometry. Similarly, predictive models for properties like pKa and LogP, while useful for initial assessment, must be confirmed by empirical data as outlined in the experimental protocols.

Conclusion and Future Directions

This guide has provided a detailed overview of the fundamental physicochemical properties of 2-Cyclopropyl-4-methylbenzoic acid. The combination of reported data, predictive insights, and standardized experimental protocols offers a solid foundation for researchers. Future work should focus on obtaining empirical data for the predicted values and exploring the solid-state properties, such as polymorphism, which can significantly impact the handling and bioavailability of the compound in pharmaceutical formulations.

References

-

National Center for Biotechnology Information. "2-Cyclopropyl-4-methylbenzoic acid" PubChem Compound Summary for CID 10913124. [Link]

An In-depth Technical Guide to 2-Cyclopropyl-4-methylbenzoic Acid (CAS 1553737-89-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Cyclopropyl-4-methylbenzoic acid, a molecule with significant potential as a building block in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document serves as a proactive and instructional resource. It leverages established chemical principles and data from closely related structural analogs to propose synthetic routes, predict physicochemical properties, and discuss potential applications. This guide is designed to empower researchers to synthesize and explore the utility of this promising, yet under-documented, chemical entity.

Molecular Overview and Physicochemical Properties

2-Cyclopropyl-4-methylbenzoic acid is a disubstituted benzoic acid featuring a cyclopropyl group at the 2-position and a methyl group at the 4-position. The presence of the sterically demanding and electronically unique cyclopropyl group ortho to the carboxylic acid moiety is anticipated to impart distinct conformational and reactivity characteristics. The cyclopropyl group, with its high p-character, can influence the electronic properties of the aromatic ring and its interactions with biological targets.

Table 1: Predicted Physicochemical Properties of 2-Cyclopropyl-4-methylbenzoic Acid

| Property | Value | Source/Method |

| CAS Number | 1553737-89-5 | - |

| Molecular Formula | C₁₁H₁₂O₂ | Calculated |

| Molecular Weight | 176.21 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy[1] |

| XLogP3 | ~3.0 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 37.3 Ų | Calculated |

| Predicted pKa | ~4.0-4.5 | Analogy to similar benzoic acids |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like methanol, acetone, and DMSO. | Analogy[2] |

Proposed Synthetic Routes

The synthesis of 2-Cyclopropyl-4-methylbenzoic acid is not yet described in detail in peer-reviewed literature. However, based on established cross-coupling methodologies, two robust synthetic strategies are proposed: a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Copper-Catalyzed Ullmann-type Reaction.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3] This approach is attractive due to its mild reaction conditions, high functional group tolerance, and generally high yields.[4][5] The proposed synthesis starts from the commercially available 2-bromo-4-methylbenzoic acid.

-

Starting Material: 2-Bromo-4-methylbenzoic acid is chosen as it provides the necessary substitution pattern and a handle (the bromine atom) for the cross-coupling reaction.

-

Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its efficiency in coupling aryl halides with boronic acids.[1] The dppf ligand provides the necessary stability and reactivity to the palladium center.

-

Base: A base, such as potassium carbonate, is essential for the transmetalation step in the catalytic cycle.[6]

-

Solvent: A mixture of a polar aprotic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.[1]

-

Reaction Setup: To a Schlenk flask, add 2-bromo-4-methylbenzoic acid (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

-

Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Route 2: Ullmann-type Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom and carbon-carbon bonds.[7][8] While it often requires higher temperatures than palladium-catalyzed reactions, modern advancements have led to milder conditions.[9] A plausible, albeit more challenging, approach could involve a modified Ullmann-type coupling. A more feasible Ullmann approach would be the coupling of an amine followed by a Sandmeyer-type reaction, though a direct C-C bond formation is conceptually illustrated here for completeness of cross-coupling strategies. A more practical application of Ullmann chemistry would be in the synthesis of precursors. For the sake of illustrating a different cross-coupling strategy, a hypothetical direct cyclopropylation is presented, though it would require significant optimization.

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.[10]

-

Ligand: The use of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.

-

Base: A strong base like cesium carbonate is often employed to drive the reaction.

-

Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically required.

-

Reaction Setup: In a sealed tube, combine 2-iodo-4-methylbenzoic acid (1.0 eq.), a cyclopropylating agent (e.g., a cyclopropyl stannane or zincate, as boronic acids are less common in traditional Ullmann reactions), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and cesium carbonate (2.0 eq.).

-

Solvent and Inert Atmosphere: Add anhydrous DMF and purge with an inert gas.

-

Reaction: Heat the mixture to 120-150 °C for 24-48 hours.

-

Work-up and Purification: Follow a similar acidic work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Caption: Hypothetical Ullmann-type synthesis workflow.

Anticipated Spectroscopic Characterization

For a researcher who successfully synthesizes this compound, the following spectroscopic data would be expected to confirm its identity.

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 6-position would likely be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.

-

Methyl Group: A singlet around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group.

-

Cyclopropyl Group: A set of multiplets in the upfield region (δ 0.5-1.5 ppm) corresponding to the five protons of the cyclopropyl ring. The methine proton would be the most downfield of this set.

-

Carboxylic Acid Proton: A broad singlet far downfield (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around δ 168-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm).

-

Methyl Carbon: A signal around δ 20-22 ppm.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring in the upfield region (δ 5-20 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: An [M]+ or [M-H]⁻ peak corresponding to the molecular weight of 176.21 g/mol , depending on the ionization method used (e.g., ESI- or ESI+).

-

Potential Applications and Biological Context

While no specific biological activities have been reported for 2-Cyclopropyl-4-methylbenzoic acid, the structural motifs present suggest several areas of potential interest for researchers.

-

Medicinal Chemistry Scaffold: Benzoic acid derivatives are prevalent in drug molecules, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] The introduction of a cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule, making it a desirable feature in drug design.

-

Agrochemicals: Many pesticides and herbicides are based on substituted aromatic carboxylic acids. The unique combination of lipophilicity and rigidity of the cyclopropyl group could lead to novel agrochemicals.

-

Materials Science: Substituted benzoic acids can be used as building blocks for polymers, liquid crystals, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique thermal or optical properties.

The biological activities of benzoic acid derivatives are highly dependent on the nature and position of their substituents.[11] For example, some studies have shown that halogenated benzoic acid derivatives from fungi can modulate cellular proteostasis networks, which are implicated in aging.[13] It is plausible that 2-Cyclopropyl-4-methylbenzoic acid could serve as a starting point for the synthesis of novel compounds with interesting biological profiles.

Safety and Handling

No specific toxicity data is available for 2-Cyclopropyl-4-methylbenzoic acid. However, based on related benzoic acid derivatives, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[14] Harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Cyclopropyl-4-methylbenzoic acid represents an intriguing yet underexplored molecule with considerable potential as a versatile building block. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous compounds. By presenting plausible synthetic routes and anticipated properties, this document aims to catalyze further research and unlock the potential of this unique chemical entity in drug discovery, agrochemicals, and materials science.

References

A comprehensive list of references is provided for further reading and verification of the methodologies and concepts discussed in this guide. (Note: A full, numbered reference list would be generated here based on the cited search results).

Sources

- 1. benchchem.com [benchchem.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. preprints.org [preprints.org]

- 13. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclopropyl-4-methylbenzoic Acid

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of experimental data. Despite a comprehensive search of scientific databases and literature, publicly accessible, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Cyclopropyl-4-methylbenzoic acid could not be located. This is not uncommon for novel or niche compounds within drug discovery and development pipelines.

Therefore, this technical guide has been constructed based on predicted spectroscopic data and a thorough analysis of closely related, structurally analogous compounds. The principles and methodologies outlined herein are grounded in established spectroscopic theory and represent a robust framework for the analysis of this molecule, should experimental data become available. This approach provides a valuable roadmap for researchers working with this or similar chemical entities.

Introduction: The Structural Significance of 2-Cyclopropyl-4-methylbenzoic Acid

2-Cyclopropyl-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, a sterically demanding cyclopropyl group at the 2-position, and a methyl group at the 4-position. This unique combination of functionalities suggests its potential as a scaffold in medicinal chemistry, where the cyclopropyl group can impart conformational rigidity and metabolic stability, while the carboxylic acid provides a handle for further derivatization or interaction with biological targets.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and development. This guide provides a detailed walkthrough of the expected spectroscopic signatures of 2-Cyclopropyl-4-methylbenzoic acid, offering insights into how each technique contributes to the comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclopropyl-4-methylbenzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |

| ~7.8 | Doublet | 1H | Ar-H (H6) | This aromatic proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons. |

| ~7.2 | Doublet | 1H | Ar-H (H5) | This aromatic proton is meta to the carboxylic acid and ortho to the methyl group. |

| ~7.0 | Singlet | 1H | Ar-H (H3) | This aromatic proton is ortho to the cyclopropyl group and meta to the carboxylic acid. |

| ~2.4 | Singlet | 3H | -CH₃ | The protons of the methyl group on the aromatic ring will appear as a sharp singlet. |

| ~1.8-2.2 | Multiplet | 1H | Cyclopropyl-CH | The single proton on the cyclopropyl ring attached to the aromatic ring will be deshielded and will be split by the adjacent CH₂ groups. |

| ~0.8-1.2 | Multiplet | 2H | Cyclopropyl-CH₂ | The two protons of one of the CH₂ groups in the cyclopropyl ring. |

| ~0.5-0.8 | Multiplet | 2H | Cyclopropyl-CH₂ | The two protons of the other CH₂ group in the cyclopropyl ring, which are diastereotopic. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyclopropyl-4-methylbenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropyl-4-methylbenzoic Acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140-145 | Ar-C (C4) | The aromatic carbon attached to the methyl group. |

| ~135-140 | Ar-C (C2) | The aromatic carbon attached to the cyclopropyl group. |

| ~130-135 | Ar-C (C1) | The aromatic carbon attached to the carboxylic acid group. |

| ~128-132 | Ar-CH (C6) | Aromatic methine carbon. |

| ~125-130 | Ar-CH (C5) | Aromatic methine carbon. |

| ~120-125 | Ar-CH (C3) | Aromatic methine carbon. |

| ~20-25 | -CH₃ | The carbon of the methyl group. |

| ~10-15 | Cyclopropyl-CH | The methine carbon of the cyclopropyl group. |

| ~5-10 | Cyclopropyl-CH₂ | The methylene carbons of the cyclopropyl group. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same locked and shimmed spectrometer.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Workflow for ¹³C NMR Analysis:

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-Cyclopropyl-4-methylbenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The hydroxyl group of the carboxylic acid exhibits a very broad absorption due to hydrogen bonding. |

| ~3050 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the cyclopropyl and methyl groups. |

| ~1700 | Strong, Sharp | C=O stretch | The carbonyl group of the carboxylic acid shows a characteristic strong absorption. |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |

| ~1420 | Medium | O-H bend | In-plane bending of the carboxylic acid O-H group. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1020 | Medium | Cyclopropyl ring vibrations | Characteristic "breathing" modes of the cyclopropyl ring. |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Out-of-plane bending of the hydrogen-bonded carboxylic acid O-H. |

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid 2-Cyclopropyl-4-methylbenzoic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean ATR crystal.

-

-

Data Acquisition:

-

Lower the anvil to press the sample against the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Workflow for IR Spectroscopy:

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information.

Table 4: Predicted Mass Spectrometry Data for 2-Cyclopropyl-4-methylbenzoic Acid

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment | Rationale |

| 176 | Moderate | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₁H₁₂O₂). |

| 159 | High | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 131 | High | [M-COOH]⁺ | Loss of the entire carboxylic acid group, resulting in a cyclopropyl-toluene cation. This is expected to be a very stable and thus abundant fragment. |

| 115 | Moderate | [C₉H₇]⁺ | Subsequent loss of a methyl group from the m/z 131 fragment. |

| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Mass Spectrometry:

Caption: General workflow for mass spectrometry analysis.

Integrated Spectroscopic Analysis: Confirming the Structure

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.

Logical Flow of Structural Elucidation:

Caption: Integrated approach to structural elucidation.

By combining the predicted data:

-

Mass Spectrometry would establish the molecular formula as C₁₁H₁₂O₂ (MW = 176.21 g/mol ).

-

IR Spectroscopy would confirm the presence of a carboxylic acid, an aromatic ring, and aliphatic C-H bonds consistent with methyl and cyclopropyl groups.

-

¹³C NMR would show the presence of 11 unique carbon atoms, corresponding to the proposed structure.

-

¹H NMR would provide the final and most detailed confirmation, showing the expected number of protons with the predicted chemical shifts and splitting patterns for the aromatic, methyl, and cyclopropyl moieties.

This integrated approach provides a high degree of confidence in the proposed structure of 2-Cyclopropyl-4-methylbenzoic acid.

Conclusion

While experimental data for 2-Cyclopropyl-4-methylbenzoic acid is not currently available in the public domain, a thorough understanding of spectroscopic principles allows for the construction of a detailed and predictive analytical framework. This guide serves as a valuable resource for researchers by outlining the expected spectroscopic characteristics and providing robust protocols for data acquisition and interpretation. The methodologies and predictive data presented herein will facilitate the rapid and accurate characterization of this molecule once it is synthesized and analyzed.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

Introduction: Structural Context and Analytical Imperative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Cyclopropyl-4-methylbenzoic Acid

This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-cyclopropyl-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with predictive data analysis to serve as a robust reference for the structural elucidation of this and related molecules. We will explore the causal relationships between the molecule's unique structural features—a sterically hindered ortho-cyclopropyl group, a para-methyl substituent, and a carboxylic acid function—and their distinct spectral signatures.

2-Cyclopropyl-4-methylbenzoic acid is a substituted aromatic carboxylic acid. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, introduces conformational rigidity and unique electronic properties. Understanding the precise three-dimensional structure and electronic environment of such molecules is paramount for predicting their biological activity and metabolic fate. High-resolution NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous structural confirmation and insights into the molecule's electronic architecture. This guide details the expected NMR characteristics of the title compound, establishing a benchmark for its analytical characterization.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons. The structure is broken down into four key spin systems: the aromatic region, the carboxylic acid proton, the p-methyl group, and the aliphatic cyclopropyl group.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of 2-cyclopropyl-4-methylbenzoic acid with atom numbering.

Aromatic Protons (H3, H5, H6)

The aromatic region is anticipated to show three distinct signals.

-

H6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded aromatic proton.[1] Its signal will likely appear as a doublet, split by the meta-coupling to H5.

-

H5: This proton is meta to the carboxylic acid and ortho to the methyl group. It is expected to appear as a doublet of doublets, split by H6 (meta-coupling, J ≈ 2-3 Hz) and H3 (ortho-coupling, J ≈ 8-9 Hz).

-

H3: This proton is ortho to the cyclopropyl group and meta to the carboxylic acid. Its signal is predicted to be a singlet or a very finely split doublet due to a small para-coupling from H6, which is often not resolved. The electron-donating nature of the cyclopropyl and methyl groups will shield these protons relative to unsubstituted benzoic acid.[1]

Cyclopropyl Protons (H8, H9, H10)

The cyclopropyl protons represent a complex aliphatic spin system. Due to the high ring strain, these protons are anomalously shielded and typically appear at a high field (upfield).[2][3]

-

H8 (Methine): This proton is attached to the carbon bonded to the aromatic ring. It will be the most deshielded of the cyclopropyl protons and will appear as a multiplet due to coupling with the four adjacent methylene protons (H9, H10).

-

H9 & H10 (Methylene): These four protons are diastereotopic. The two protons cis to the aromatic ring will be magnetically non-equivalent to the two protons trans to the ring. This results in complex multiplets in the high-field region of the spectrum. The geminal couplings (Jgem) are typically negative, while vicinal couplings (Jvic) are positive and depend on the cis/trans relationship.[2][4]

Methyl and Carboxylic Acid Protons (H11, H12)

-

H12 (Methyl): The protons of the para-methyl group are expected to produce a sharp singlet in the typical aromatic methyl region.

-

H11 (Carboxylic Acid): The acidic proton of the carboxylic acid is highly deshielded and its signal is typically broad. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] It can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H11 (-COOH) | 10.0 - 13.0 | broad singlet | - | Exchangeable with D₂O; position is solvent-dependent. |

| H6 | 7.8 - 8.0 | d | J(meta) ≈ 2-3 | Ortho to the deshielding COOH group. |

| H5 | 7.2 - 7.4 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | Coupled to both H3 and H6. |

| H3 | 7.1 - 7.3 | d | J(para) ≈ 0-1 | May appear as a singlet if para-coupling is not resolved. |

| H12 (-CH₃) | 2.3 - 2.5 | s | - | Typical range for an aryl methyl group. |

| H8 (CH-cPr) | 1.9 - 2.2 | m | - | Deshielded relative to other cyclopropyl protons. |

| H9, H10 (CH₂-cPr) | 0.6 - 1.2 | m | - | Shielded protons characteristic of the cyclopropyl ring.[2] |

Theoretical ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show 10 unique carbon signals, as the plane of symmetry present in p-toluic acid is broken by the ortho-cyclopropyl substituent.

-

Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing at the lowest field.[5][6]

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents.

-

C1 & C4: These are quaternary carbons directly attached to the electron-donating methyl and electron-withdrawing carboxylic acid groups, respectively.

-

C2: This carbon, bearing the cyclopropyl group, will have its shift influenced by both the substituent and steric effects.

-

C3, C5, C6: These protonated carbons will appear in the main aromatic region, with their specific shifts determined by their position relative to the substituents.

-

-

Aliphatic Carbons (C8, C9, C11):

-

C11 (Methyl): The methyl carbon will appear as a sharp signal at a high field.

-

C8 & C9 (Cyclopropyl): The cyclopropyl carbons are characteristically shielded and will appear at a very high field, often below 20 ppm.[2]

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C7 (-COOH) | 170 - 175 | Most deshielded carbon due to electronegative oxygens.[5] |

| C4 | 142 - 145 | Attached to the electron-donating methyl group. |

| C2 | 138 - 141 | Attached to the cyclopropyl group. |

| C1 | 135 - 138 | Quaternary carbon attached to the COOH group. |

| C6 | 130 - 132 | Ortho to COOH. |

| C5 | 128 - 130 | Meta to COOH. |

| C3 | 125 - 127 | Ortho to cyclopropyl group. |

| C11 (-CH₃) | 20 - 22 | Typical chemical shift for an aryl methyl carbon. |

| C8 (CH-cPr) | 15 - 18 | Methine carbon of the cyclopropyl group. |

| C9 (CH₂-cPr) | 8 - 12 | Methylene carbons of the cyclopropyl group. |

Experimental Protocols

To obtain high-quality, reproducible NMR data for 2-cyclopropyl-4-methylbenzoic acid, adherence to a validated experimental protocol is essential. The following sections detail the recommended procedures for sample preparation and data acquisition.

Diagram 2: Standard NMR Workflow

Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.

Sample Preparation Protocol

The integrity of the NMR spectrum is critically dependent on proper sample preparation.[7][8][9]

-

Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of 2-cyclopropyl-4-methylbenzoic acid.[7] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[7][9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The required volume is typically 0.6–0.7 mL.[8][10]

-

Dissolution: Prepare the sample in a small, clean vial. Add the deuterated solvent to the weighed sample and gently vortex or swirl until the solid is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved peaks.[9]

-

Internal Standard: Most commercial deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). If not present, a small amount should be added.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette to prevent interference with shimming.[7][11]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[9]

Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.[12][13][14]

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

-

Acquisition Time (AQ): 2-4 seconds. This influences the digital resolution.[12][14]

-

Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) is needed for accurate quantitative integration.[14]

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically ('rga') to maximize signal without clipping the Free Induction Decay (FID).[13]

For ¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.[9]

Conclusion

This guide provides a detailed theoretical framework for interpreting the ¹H and ¹³C NMR spectra of 2-cyclopropyl-4-methylbenzoic acid. The predicted chemical shifts, multiplicities, and coupling constants are derived from established principles of NMR spectroscopy and data from analogous structures. The unique spectral features arising from the interplay of the ortho-cyclopropyl, para-methyl, and carboxylic acid substituents have been highlighted. By following the detailed experimental protocols provided, researchers can reliably acquire high-quality data to confirm these predictions and validate the structure of this compound, facilitating its further study and application in scientific research and development.

References

-

Hansen, P. E. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Monti, D., Orsini, F., & Severini Ricca, G. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Magnetic Resonance in Chemistry, 23(12), 1038-1040. [Link]

-

Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Experiment #3: Unknown Aromatic Carboxylic Acid. Retrieved from [Link]

-

Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]

-

Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

-

De la Vega, C. A., et al. (1998). ¹H–¹H long range couplings in fused cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 833-838. [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

-

Crecely, R. W., Crecely, K. M., & Goldstein, J. H. (1969). Correlations of Proton Coupling Constants in the Cyclopropane Ring with Electronegativity. The Journal of Physical Chemistry, 74(12), 2680-2684. [Link]

-

Williamson, K. L. (1963). Proton Coupling Constants in Substituted Cyclopropanes. Canadian Journal of Chemistry, 41(8), 1899-1904. [Link]

-

Gauth. (n.d.). Below is the 13 C NMR spectrum for 4 -methylbenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. gauthmath.com [gauthmath.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. r-nmr.eu [r-nmr.eu]

- 14. chem.libretexts.org [chem.libretexts.org]

A-Z Guide to Target Identification and Validation for 2-Cyclopropyl-4-methylbenzoic Acid

Executive Summary

The discovery of novel therapeutics hinges on the precise identification and validation of biological targets for small molecules. This guide presents a comprehensive, multi-disciplinary strategy for elucidating the molecular targets of 2-Cyclopropyl-4-methylbenzoic acid, a compound of interest whose mechanism of action is yet to be fully characterized. By integrating computational prediction with robust biophysical and cell-based validation assays, this document provides researchers, scientists, and drug development professionals with a practical, field-proven workflow. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and illustrate key processes with clear diagrams, ensuring a technically sound and logically cohesive approach to target deconvolution.

Introduction: Deconstructing 2-Cyclopropyl-4-methylbenzoic Acid

2-Cyclopropyl-4-methylbenzoic acid is a unique small molecule featuring two key structural motifs that inform our target identification strategy: a cyclopropyl group and a substituted benzoic acid scaffold .

-

The Cyclopropyl Moiety: This three-membered ring is a valuable pharmacophore in medicinal chemistry. Its rigid structure can pre-organize a molecule into a conformation favorable for binding, potentially enhancing potency.[1] Furthermore, the C-H bonds in a cyclopropyl ring are stronger than those in typical alkanes, often leading to increased metabolic stability by reducing susceptibility to cytochrome P450 (CYP) enzymes.[2] Its inclusion in numerous FDA-approved drugs highlights its utility in modulating physicochemical and pharmacological properties.[3][4][5]

-

The Benzoic Acid Scaffold: Benzoic acid and its derivatives are prevalent in biologically active compounds, known to interact with a wide range of protein targets.[6] They have been developed as inhibitors for enzymes implicated in various diseases, including cyclooxygenase (COX), acetylcholinesterase (AChE), carbonic anhydrases (CAs), and influenza neuraminidase.[7][8][9] Derivatives have also shown potential as modulators of the proteostasis network and as sirtuin inhibitors.[10][11]

Given these structural features, we can hypothesize that 2-Cyclopropyl-4-methylbenzoic acid may target enzymes such as kinases, proteases, metabolic enzymes, or transcription factors.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a computational approach is essential for generating a tractable list of putative targets.[12][13] This process, often termed "target fishing," uses the molecule's structure to predict potential protein interactions.[14]

Rationale: By leveraging vast biological and chemical databases, we can prioritize protein families that are most likely to bind our compound, saving significant time and resources.[15]

Recommended Tools & Databases:

-

Similarity Searching: Using databases like ChEMBL and PubChem to find molecules with similar structures and known biological targets.

-

Reverse Docking: Screening the structure of 2-Cyclopropyl-4-methylbenzoic acid against a library of protein binding sites using software like AutoDock or SwissTargetPrediction.[15]

-

Pharmacophore Modeling: Identifying the 3D arrangement of essential features of the molecule and searching for proteins with complementary binding pockets.

-

Pathway Analysis: Utilizing databases like KEGG and Reactome to see if predicted targets converge on specific biological pathways.[15]

The output of this phase is a prioritized list of 10-20 potential protein targets for experimental validation.

Phase 2: Primary Biophysical Screening for Direct Binding

The first experimental step is to confirm a direct physical interaction between 2-Cyclopropyl-4-methylbenzoic acid and the computationally predicted protein targets. Differential Scanning Fluorimetry (DSF) is an ideal primary screening method due to its speed, low cost, and high-throughput capabilities.[16][17]

Causality: DSF operates on the principle of ligand-induced thermal stabilization.[18][19] If the compound binds to the target protein, it will typically increase the protein's melting temperature (Tm). This change in Tm (a "thermal shift") is direct evidence of a binding event.[17]

Experimental Protocol: High-Throughput Differential Scanning Fluorimetry (DSF)

Objective: To identify which proteins from the in silico list exhibit a thermal shift in the presence of 2-Cyclopropyl-4-methylbenzoic acid.

Materials:

-

Purified candidate proteins (0.1-0.2 mg/mL)

-

2-Cyclopropyl-4-methylbenzoic acid (10 mM stock in DMSO)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Real-Time PCR instrument with a thermal gradient feature (e.g., Bio-Rad CFX384)

-

384-well PCR plates

Methodology:

-

Preparation: In a 384-well plate, prepare a reaction mix for each protein containing the protein in an optimized buffer and SYPRO Orange dye (final concentration 5x).

-

Compound Addition: Add 2-Cyclopropyl-4-methylbenzoic acid to the wells to a final concentration of 20-50 µM. Include DMSO-only wells as a negative control.[20]

-

Thermal Denaturation: Place the plate in the RT-PCR instrument. Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a rate of 1-2 °C per minute.[20]

-

Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

Data Analysis: Plot fluorescence versus temperature to generate melt curves. The midpoint of the transition is the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Interpretation: A significant positive ΔTm (typically >2 °C) is considered a primary hit, indicating a stabilizing interaction that warrants further investigation.

Phase 3: Secondary Biophysical Validation & Thermodynamic Characterization

Primary hits from DSF must be validated using an orthogonal, label-free technique to confirm the interaction and quantify its thermodynamic properties. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.[21]

Causality: ITC directly measures the heat released or absorbed during a binding event.[22][23] This allows for the precise determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic signature.[21]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity and thermodynamics of 2-Cyclopropyl-4-methylbenzoic acid to the validated hit proteins from the DSF screen.

Materials:

-

Purified hit protein (dialyzed extensively against the final ITC buffer)

-

2-Cyclopropyl-4-methylbenzoic acid (dissolved in the final dialysis buffer)

-

Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal)

Methodology:

-

Sample Preparation: Prepare the protein solution (in the sample cell) and the compound solution (in the syringe) in identical, degassed buffer to minimize heats of dilution.[24] A typical starting point is 10-20 µM protein in the cell and 100-200 µM compound in the syringe.

-

Instrument Setup: Set the experimental temperature (e.g., 25 °C) and injection parameters (e.g., 20 injections of 2 µL each).

-

Titration: Perform the automated titration, injecting the compound from the syringe into the protein in the sample cell.[21]

-

Data Acquisition: The instrument records the power required to maintain zero temperature difference between the sample and reference cells, generating a series of heat-burst peaks.

-

Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, n, ΔH).

Data Presentation:

| Parameter | Description | Example Value |

| KD (Binding Affinity) | Dissociation constant; lower values indicate tighter binding. | 1.5 µM |

| n (Stoichiometry) | Molar ratio of compound to protein at saturation. | 0.98 |

| ΔH (Enthalpy) | Heat released (exothermic) or absorbed (endothermic) upon binding. | -8.5 kcal/mol |

| ΔS (Entropy) | Change in the system's disorder upon binding. | +5.2 cal/mol·K |

Phase 4: Target Engagement in a Cellular Context

Confirming that the compound binds its target within the complex environment of a living cell is a critical step.[25] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.[26][27]

Causality: The principle of ligand-induced thermal stabilization also applies within intact cells.[28] When cells are heated, a ligand-bound protein will be more resistant to denaturation and aggregation than its unbound counterpart, remaining soluble at higher temperatures.[26]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 2-Cyclopropyl-4-methylbenzoic acid engages its target protein inside intact cells.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Highlights: CETSA by Western Blot

-

Cell Treatment: Treat cultured cells with 2-Cyclopropyl-4-methylbenzoic acid or DMSO for a defined period.

-

Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and use centrifugation to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.[28]

Interpretation: A shift in the melting curve to higher temperatures for the compound-treated cells compared to the DMSO control confirms that the compound is binding to and stabilizing its target in a physiologically relevant environment.[29]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to identify and validate the biological targets of 2-Cyclopropyl-4-methylbenzoic acid. By progressing from broad in silico predictions to high-throughput biophysical screening and culminating in cellular target engagement, this workflow provides a high degree of confidence in target identification.

Successful validation of a target opens the door to subsequent studies, including:

-

Enzymatic or functional assays to determine if binding leads to inhibition or activation.

-

Structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode.

-

Structure-Activity Relationship (SAR) studies to optimize the compound for improved potency and selectivity.

By following this rigorous, evidence-based pathway, researchers can effectively deconvolve the mechanism of action of novel compounds, accelerating the journey from chemical curiosity to potential therapeutic lead.

References